molecular formula C16H13BrFNO3 B2863959 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-fluorobenzoate CAS No. 1794741-70-0

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-fluorobenzoate

Cat. No.: B2863959
CAS No.: 1794741-70-0
M. Wt: 366.186
InChI Key: VFPPFMDQYAPXSC-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-fluorobenzoate is a useful research compound. Its molecular formula is C16H13BrFNO3 and its molecular weight is 366.186. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, including compounds with similar structural motifs to "2-((4-Bromobenzyl)amino)-2-oxoethyl 3-fluorobenzoate," demonstrated their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for effective Type II PDT mechanisms. Such features underscore their potential as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Antimicrobial Activity

Research into benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings—classes related to your compound—has revealed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest potential applications in managing diabetes, treating infections, and preventing oxidative stress-related diseases (Menteşe, Ülker, & Kahveci, 2015).

Synthesis and Bioactivity of Fluorine Compounds

A series of α-amino fluorobenzyl-phosphonates with isoxazole moieties were synthesized, showcasing moderate anticancer activity in vitro. This research illustrates the potential of incorporating fluorine and bromine substituents for developing new anticancer agents, highlighting a methodological approach that could be relevant for synthesizing and studying "this compound" (Song et al., 2005).

Glycopeptide Synthesis

Investigations into fluorobenzoyl groups as protective groups in glycopeptide synthesis have shown that they can significantly reduce beta-elimination of O-linked carbohydrates. This property is particularly relevant for synthesizing complex biological molecules, suggesting that fluorine-containing compounds like "this compound" might have applications in peptide and glycopeptide synthesis (Sjölin & Kihlberg, 2001).

Synthesis of Heterocyclic Compounds

A study on the regioselective intramolecular arylthiolations utilizing Cu and Pd catalysis revealed efficient pathways to synthesize substituted 3-aminoindazoles from bromobenzonitriles. This method provides insights into the chemical synthesis strategies that could potentially apply to the synthesis of "this compound," exploring novel heterocyclic compounds with potential pharmacological activities (Lefebvre et al., 2010).

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO3/c17-13-6-4-11(5-7-13)9-19-15(20)10-22-16(21)12-2-1-3-14(18)8-12/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPPFMDQYAPXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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